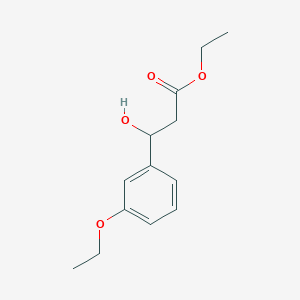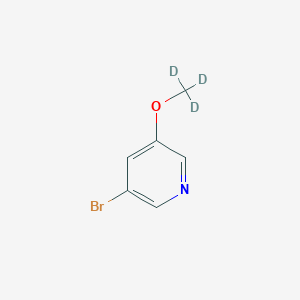
3-Bromo-5-(methoxy-d3)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(methoxy-d3)-pyridine: is a deuterated derivative of 3-bromo-5-methoxypyridine Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methoxy-d3)-pyridine typically involves the bromination of 5-(methoxy-d3)-pyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of deuterated methanol (CD3OD) as a starting material ensures the incorporation of deuterium into the final product. The reaction is monitored using techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure the purity and yield of the product.
化学反应分析
Types of Reactions
3-Bromo-5-(methoxy-d3)-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include 3-amino-5-(methoxy-d3)-pyridine, 3-thio-5-(methoxy-d3)-pyridine, and 3-alkoxy-5-(methoxy-d3)-pyridine.
Oxidation Reactions: Products include 3-bromo-5-formyl-d3-pyridine and 3-bromo-5-carboxy-d3-pyridine.
Reduction Reactions: Products include 3-bromo-5-(methoxy-d3)-piperidine.
科学研究应用
3-Bromo-5-(methoxy-d3)-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs which may have improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Bromo-5-(methoxy-d3)-pyridine depends on its specific application. In drug development, the deuterium atoms can influence the metabolic stability and half-life of the compound, leading to improved efficacy and reduced side effects. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
3-Bromo-5-methoxypyridine: The non-deuterated version of the compound.
3-Bromo-5-(methoxy-d3)phenol: A similar compound with a phenol group instead of a pyridine ring.
3-Bromo-5-(methoxy-d3)benzonitrile: A compound with a nitrile group instead of a pyridine ring.
Uniqueness
3-Bromo-5-(methoxy-d3)-pyridine is unique due to its deuterium labeling, which can significantly alter its physical and chemical properties. This makes it particularly valuable in scientific research, where deuterium-labeled compounds are used to study reaction mechanisms, metabolic pathways, and drug metabolism.
属性
分子式 |
C6H6BrNO |
|---|---|
分子量 |
191.04 g/mol |
IUPAC 名称 |
3-bromo-5-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3/i1D3 |
InChI 键 |
FZWUIWQMJFAWJW-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=CN=C1)Br |
规范 SMILES |
COC1=CC(=CN=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



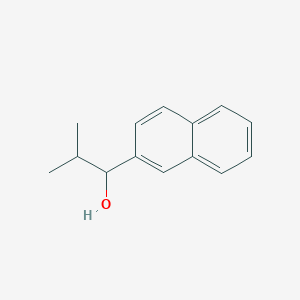

![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)
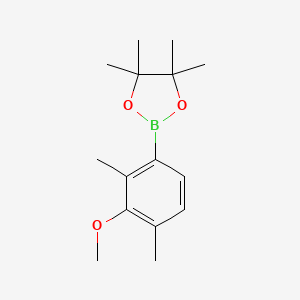

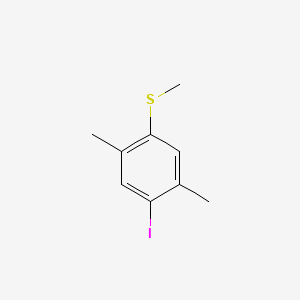
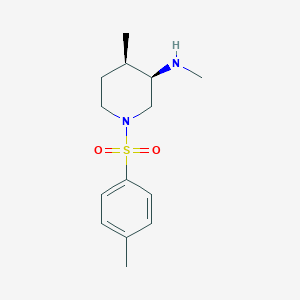
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
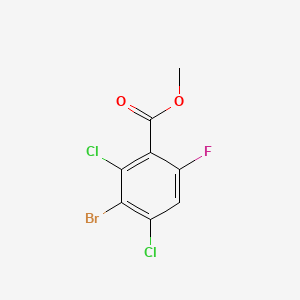
methanol](/img/structure/B14017817.png)
